molecular formula C15H21FN2O3 B12088933 tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B12088933
M. Wt: 296.34 g/mol
InChI Key: WXLLPOLNOVMSSL-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorophenoxy group, and protection of the amino group. Common reagents and conditions used in these reactions may include:

    Formation of Pyrrolidine Ring: This step might involve cyclization reactions using appropriate starting materials.

    Introduction of Fluorophenoxy Group: This could be achieved through nucleophilic substitution reactions.

    Protection of Amino Group: Protecting groups such as tert-butyl may be introduced to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. It could serve as a probe to investigate specific biochemical pathways or as a lead compound for drug discovery.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets could be explored for the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate may include other pyrrolidine carboxylates with different substituents. Examples could be:

  • tert-Butyl (3S)-3-(5-amino-2-chlorophenoxy)pyrrolidine-1-carboxylate
  • tert-Butyl (3S)-3-(5-amino-2-methylphenoxy)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl (3S)-3-(5-amino-2-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-7-6-11(9-18)20-13-8-10(17)4-5-12(13)16/h4-5,8,11H,6-7,9,17H2,1-3H3/t11-/m0/s1

InChI Key

WXLLPOLNOVMSSL-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)N)F

Origin of Product

United States

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